1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole and 5,6-dimethylbenzimidazole.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole
Uniqueness
1-(1H-benzimidazol-2-yl)-3-methyl-4-(3-methylbutyl)-1H-pyrazol-5-ol is unique due to its fused ring structure, which combines the properties of both benzimidazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H20N4O |
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Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-(3-methylbutyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H20N4O/c1-10(2)8-9-12-11(3)19-20(15(12)21)16-17-13-6-4-5-7-14(13)18-16/h4-7,10,19H,8-9H2,1-3H3,(H,17,18) |
InChI Key |
HQVHCKOPNMAKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CCC(C)C |
Origin of Product |
United States |
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